7-iodo-4-methyl-1,3-benzothiazol-2-amine
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Description
7-iodo-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H5IN2S . It is a solid substance .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=NC2=C (C=CC=C2I)S1
. Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
The molecular weight of this compound is 276.10 . More detailed physical and chemical properties were not found in the retrieved papers.Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target enzymes . This interaction could potentially inhibit the enzymatic activity, thereby exerting its therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the cell wall biosynthesis ofMycobacterium tuberculosis by inhibiting the DprE1 enzyme . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Result of Action
Benzothiazole derivatives are known to exhibit anti-tubercular activity . They inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This disruption leads to the death of the bacteria .
Safety and Hazards
Properties
IUPAC Name |
7-iodo-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQTXXCJVMXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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